

Application Notes and Protocols for C14-4 LNP-mediated CRISPR/Cas9 Delivery

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Compound of Interest

Compound Name: C14-4

Cat. No.: B10855823

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Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying the genome. However, the safe and efficient delivery of CRISPR/Cas9 components into target cells remains a significant challenge for its therapeutic application. Lipid nanoparticles (LNPs) have gained prominence as a non-viral vector for nucleic acid delivery, owing to their biocompatibility, scalability, and transient expression profiles.^{[1][2]} This document provides detailed application notes and protocols for the use of LNPs formulated with the novel ionizable lipid **C14-4** for the delivery of CRISPR/Cas9 systems.

The **C14-4** ionizable lipid has been identified as a component of LNPs for efficient mRNA delivery.^[3] These application notes will guide researchers in the formulation of **C14-4** LNPs encapsulating CRISPR/Cas9 payloads (e.g., Cas9 mRNA and single guide RNA), their application in both in vitro and in vivo settings, and the subsequent analysis of gene editing efficiency.

Data Presentation

Table 1: Physicochemical Properties of C14-4 LNPs for CRISPR/Cas9 Delivery (Representative Data)

Parameter	Value	Method of Measurement
Mean Particle Size (nm)	80 - 120	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Encapsulation Efficiency (%)	> 90%	RiboGreen Assay
Zeta Potential (mV)	Neutral to slightly negative at physiological pH	Laser Doppler Velocimetry

Table 2: In Vitro Gene Editing Efficiency of C14-4 LNP-CRISPR/Cas9 in HEK293T Cells (Representative Data)

Target Gene	C14-4 LNP Dose (ng/μL)	Indel Frequency (%)	Method of Quantification
GFP	50	65 ± 5	TIDE Analysis
AAVS1	50	58 ± 7	T7 Endonuclease I Assay
HPRT	100	72 ± 6	Next-Generation Sequencing (NGS)

Table 3: In Vivo Gene Editing Efficiency of C14-4 LNP-CRISPR/Cas9 in a Mouse Model (Representative Data)

Target Organ	Target Gene	Dose (mg/kg)	Indel Frequency (%)	Method of Quantification
Liver	Ttr	1.0	60 ± 10	Next-Generation Sequencing (NGS)
Spleen	Cd45	1.0	45 ± 8	Next-Generation Sequencing (NGS)

Experimental Protocols

Protocol 1: Formulation of C14-4 LNPs for CRISPR/Cas9 Delivery

This protocol describes the formulation of **C14-4** LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing method.

Materials:

- **C14-4** ionizable lipid (synthesized as described in the literature[3])
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve **C14-4**, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[3]
 - The final lipid concentration in the ethanol phase should be between 10-20 mM.

- Prepare Nucleic Acid Solution:
 - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acids) is a critical parameter to optimize, with a typical starting point being between 3 and 6.
- Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 3:1).
 - Inject the lipid stock solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.
 - Collect the resulting LNP suspension from the outlet.
- Dialysis and Concentration:
 - Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.
 - Concentrate the LNPs using a centrifugal filter device if necessary.
- Characterization:
 - Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
 - Determine the encapsulation efficiency using a RiboGreen assay.
 - Store the formulated LNPs at 4°C.

Protocol 2: In Vitro Delivery of C14-4 LNP-CRISPR/Cas9

This protocol details the procedure for transfecting mammalian cells with **C14-4** LNPs to achieve gene editing.

Materials:

- HEK293T cells (or other cell line of interest)

- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **C14-4** LNP-CRISPR/Cas9 formulation
- 96-well cell culture plates
- Genomic DNA extraction kit

Procedure:

- Cell Seeding:
 - Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well in 100 μ L of complete medium.
 - Incubate at 37°C and 5% CO₂ for 24 hours.
- LNP Transfection:
 - Dilute the **C14-4** LNP-CRISPR/Cas9 formulation in serum-free medium to the desired final concentration (e.g., 50-200 ng of nucleic acid per well).
 - Remove the medium from the cells and add 100 μ L of the LNP dilution to each well.
 - Incubate for 4-6 hours at 37°C.
 - Add 100 μ L of complete medium containing 20% FBS to each well without removing the transfection medium.
- Post-Transfection:
 - Incubate the cells for 48-72 hours to allow for gene editing to occur.
- Genomic DNA Extraction:
 - Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

Protocol 3: In Vivo Delivery of C14-4 LNP-CRISPR/Cas9 in Mice

This protocol outlines the systemic administration of **C14-4** LNPs for in vivo gene editing in a mouse model.

Materials:

- C57BL/6 mice (or other appropriate strain)
- **C14-4** LNP-CRISPR/Cas9 formulation
- Sterile PBS
- Insulin syringes

Procedure:

- Preparation of Dosing Solution:
 - Dilute the **C14-4** LNP-CRISPR/Cas9 formulation in sterile PBS to the desired final concentration for the target dose (e.g., 1.0 mg/kg).
- Administration:
 - Administer the dosing solution to the mice via a single intravenous (tail vein) injection. The injection volume should be approximately 100-200 μ L.
- Monitoring and Tissue Harvest:
 - Monitor the mice for any adverse effects.
 - After a predetermined time point (e.g., 7-14 days), euthanize the mice and harvest the target organs (e.g., liver, spleen).
- Genomic DNA Extraction:
 - Extract genomic DNA from the harvested tissues using a suitable kit.

Protocol 4: Quantification of Gene Editing Efficiency

This protocol provides an overview of common methods to quantify the frequency of insertions and deletions (indels) at the target genomic locus.

1. T7 Endonuclease I (T7E1) Assay:

- Principle: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. T7E1 cleaves these mismatched duplexes.
- Procedure:
 - Amplify the target genomic region by PCR using genomic DNA from the treated and control cells.
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed PCR products with T7 Endonuclease I.
 - Analyze the cleavage products by gel electrophoresis.
 - Quantify the band intensities to estimate the indel frequency.[\[4\]](#)

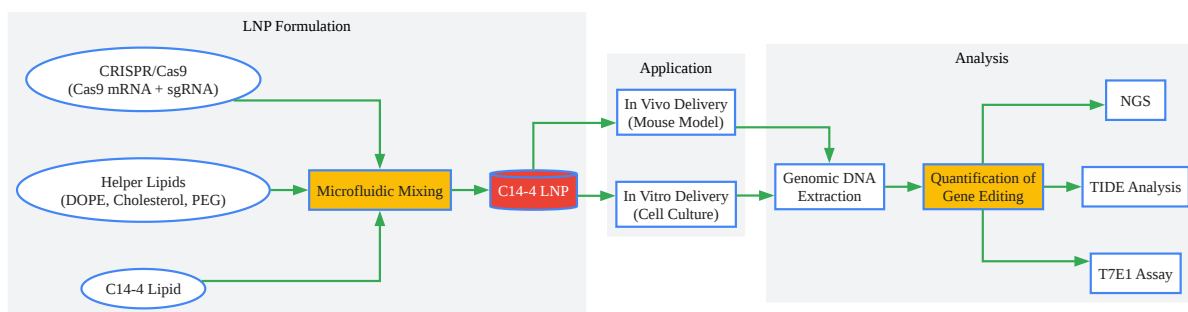
2. Tracking of Indels by Decomposition (TIDE) Analysis:

- Principle: TIDE is a web-based tool that analyzes Sanger sequencing data to quantify the spectrum and frequency of indels.
- Procedure:
 - Amplify the target genomic region by PCR from treated and control samples.
 - Sequence the PCR products using the Sanger method.
 - Upload the sequencing files (.ab1) to the TIDE web tool for analysis.[\[5\]](#)

3. Next-Generation Sequencing (NGS):

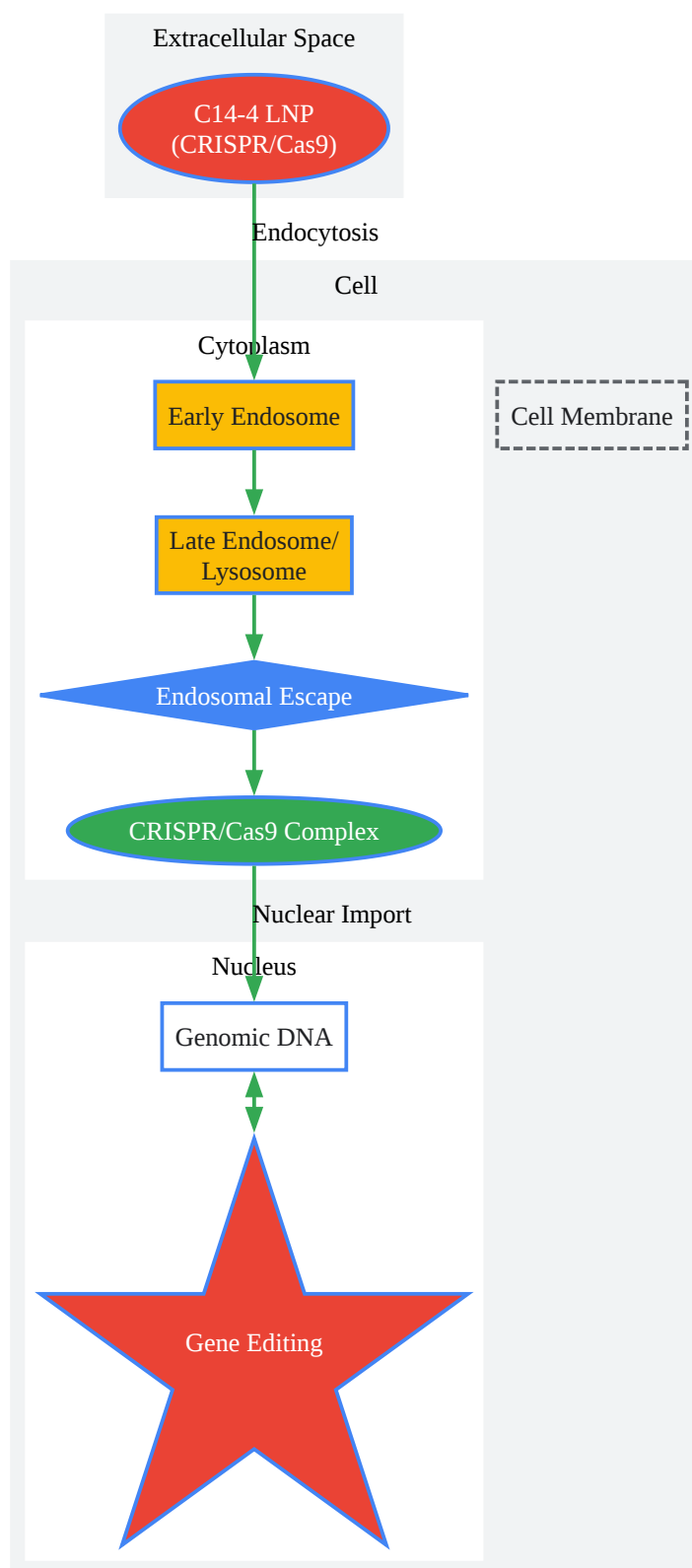
- Principle: NGS provides the most comprehensive and quantitative analysis of gene editing outcomes by deep sequencing the target locus.
- Procedure:
 - Amplify the target genomic region with primers containing adapters for NGS.
 - Perform deep sequencing of the amplicons.
 - Analyze the sequencing data using bioinformatics tools to identify and quantify different types of indels.[1]

Mandatory Visualizations



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Caption: Experimental workflow for **C14-4** LNP-mediated CRISPR/Cas9 gene editing.



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Caption: Generalized cellular uptake and mechanism of action for LNP-delivered CRISPR/Cas9.

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